5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid
Overview
Description
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine and is characterized by the presence of methoxymethyl and dicarboxylic acid functional groups. This compound is notable for its role as an intermediate in the synthesis of various chemical products, including herbicides .
Mechanism of Action
Target of Action
The primary target of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .
Mode of Action
This compound acts as an inhibitor of the enzyme acetolactate synthase . By binding to the active site of the enzyme, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of acetolactate synthase disrupts the synthesis of branched-chain amino acids. This leads to a deficiency of these essential amino acids, which are crucial for protein synthesis and plant growth . The downstream effect is the inhibition of plant growth, making this compound effective as a herbicide .
Result of Action
The result of the action of this compound is the inhibition of plant growth due to the disruption of branched-chain amino acid synthesis . This makes it effective as a herbicide, particularly for weed control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid typically involves the following steps:
Starting Material: The process begins with 2,3-pyridinedicarboxylic acid.
Methoxymethylation: The 2,3-pyridinedicarboxylic acid is reacted with methanol in the presence of an acid catalyst to introduce the methoxymethyl group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Pyridine derivatives with oxidized functional groups.
Reduction Products: Alcohols or aldehydes derived from the reduction of dicarboxylic acid groups.
Substitution Products: Compounds with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- Quinolinic Acid
- 2,5-Dimethylpyridine
- Azamethiphos
- 3,4-Pyridinedicarboxylic Acid
- 2,6-Lutidine
- Chromium Picolinate
- Dimethylaminopyridine (Polymer-Bound)
- Pyridine-2,6-dicarboxylic Acid
- 4-Methylpyridine
- 3,5-Pyridinedicarboxylic Acid
Uniqueness: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of herbicides sets it apart from other pyridine derivatives .
Properties
IUPAC Name |
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGMWRJOBFTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451293 | |
Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143382-03-0 | |
Record name | 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143382-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143382030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in agricultural chemistry?
A1: This compound serves as a key intermediate in the production of imazamox [, ]. Imazamox is a widely used herbicide belonging to the imidazolinone class, known for its effectiveness against a broad spectrum of weeds. Therefore, the efficient synthesis of this compound is crucial for the cost-effective production of this important herbicide.
Q2: Could you describe the synthesis route for this compound outlined in the research?
A2: While the abstract from [] doesn't detail the specific steps, it mentions that the synthesis starts with diethyl maleate and proceeds through substitution, dehydration, condensation, and hydrolysis reactions. This suggests a multi-step process to achieve the final product. The research highlights achieving a 42.4% overall yield with a purity of 95.6%, indicating the viability of this synthetic route for potential industrial applications.
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